5-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide
CAS No.: 922082-77-7
Cat. No.: VC6625651
Molecular Formula: C18H11BrN2O4
Molecular Weight: 399.2
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922082-77-7 |
|---|---|
| Molecular Formula | C18H11BrN2O4 |
| Molecular Weight | 399.2 |
| IUPAC Name | 5-bromo-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)furan-2-carboxamide |
| Standard InChI | InChI=1S/C18H11BrN2O4/c19-16-8-7-15(25-16)18(23)20-10-5-6-13-11(9-10)17(22)21-12-3-1-2-4-14(12)24-13/h1-9H,(H,20,23)(H,21,22) |
| Standard InChI Key | MAADVTWDKGGCFV-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)Br |
Introduction
The compound 5-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f] oxazepin-2-yl)furan-2-carboxamide is a complex organic molecule featuring a dibenzo[b,f] oxazepine core linked to a furan-2-carboxamide moiety. This compound is part of a broader class of dibenzo[b,f] oxazepine derivatives, which have garnered interest in medicinal chemistry due to their potential biological activities.
Synthesis and Preparation
The synthesis of complex organic compounds like 5-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f] oxazepin-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. These processes often require careful control of reaction conditions, including temperature, solvent choice, and catalyst selection to optimize yields and purity.
General Synthesis Approach
-
Starting Materials: The synthesis might begin with dibenzo[b,f] oxazepine derivatives as core structures.
-
Coupling Reactions: The core structure could be coupled with a furan-2-carboxamide moiety through appropriate coupling agents.
-
Purification: Final products are often purified using techniques like column chromatography.
Related Compounds
-
5,12-Dihydrodibenzo[b,f]14diazocine-6,11-diones: These compounds have shown cytotoxic effects on certain cancer cell lines, indicating potential applications in oncology .
-
10,11-Dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide (Oxcarbazepine): Known for its use as an anticonvulsant, highlighting the therapeutic potential of related compounds .
Data and Research Findings
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume